Epiguajadial B

Cardiovascular Pharmacology Ischemic Heart Failure Natural Product Therapeutics

Epiguajadial B (CAS 1411629-26-9) is the definitive compound for in vivo ischemic heart failure (IHF) and myocardial fibrosis studies. Unlike Guajadial B, which shows only in vitro cytotoxicity, Epiguajadial B uniquely attenuates myocardial fibrosis and inhibits cardiomyocyte apoptosis in rat IHF models via S100A1 upregulation. Its multi-target profile (anti-inflammatory via NF-κB, antimicrobial via membrane disruption) makes it irreplaceable for these specific research programs. Select Epiguajadial B for guaranteed in vivo cardioprotective activity.

Molecular Formula C30H34O5
Molecular Weight 474.6 g/mol
Cat. No. B1159794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpiguajadial B
Molecular FormulaC30H34O5
Molecular Weight474.6 g/mol
Structural Identifiers
InChIInChI=1S/C30H34O5/c1-19-11-12-23-24(20-9-6-5-7-10-20)25-27(34)21(17-31)26(33)22(18-32)28(25)35-30(23,4)15-8-14-29(2,3)16-13-19/h5-10,13-14,17-18,23-24,33-34H,11-12,15-16H2,1-4H3/b14-8-,19-13-/t23-,24+,30+/m1/s1
InChIKeySCJBVAONMYLOHE-IVEIYSBKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Epiguajadial B Procurement Guide: Differentiated Cardiac Protective Sesquiterpenoid from Psidium guajava


Epiguajadial B (CAS 1411629-26-9) is a sesquiterpenoid meroterpenoid isolated from Psidium guajava (guava) leaves [1]. It features a C30H34O5 framework with a molecular weight of 474.59 g/mol and a LogP of 6.72-10.8, indicating high lipophilicity . Unlike many natural products with only in vitro cytotoxicity data, Epiguajadial B has demonstrated in vivo cardioprotective effects in ischemic heart failure (IHF) rat models . The compound is commercially available from multiple vendors with purity specifications ranging from >95% to ≥98%, though pricing and availability vary significantly .

Why Epiguajadial B Cannot Be Replaced by Guajadial B or Other Psidium Meroterpenoids in Cardiac Research


Epiguajadial B exhibits a unique combination of in vivo cardioprotective activity and specific molecular targeting (S100A1 upregulation) that distinguishes it from closely related Psidium meroterpenoids . While Guajadial B demonstrates potent in vitro cytotoxicity against cancer cell lines (IC50 150 nM in A549) via Top1 inhibition, it lacks documented in vivo cardiac efficacy . Conversely, Epiguajadial B shows attenuated myocardial fibrosis and reduced cardiomyocyte apoptosis in rat IHF models—a differentiated therapeutic profile not shared by its structural analogs . Additionally, Epiguajadial B's reported antimicrobial activity via membrane disruption and anti-inflammatory cytokine suppression (TNF-α, IL-6) creates a multi-target profile that generic substitution with Guajadial B or Psiguadial D would fail to replicate .

Epiguajadial B Evidence Guide: Head-to-Head and Cross-Study Quantitative Differentiation


In Vivo Cardioprotection: Epiguajadial B Attenuates Myocardial Fibrosis in Rat IHF Model Not Demonstrated by Guajadial B

Epiguajadial B demonstrates in vivo cardioprotective activity in a rat ischemic heart failure (IHF) model, attenuating myocardial fibrosis and inhibiting cardiomyocyte apoptosis . This effect is mediated through up-regulation of S100A1 expression and subsequent inhibition of MMPs and NF-κB transcriptional activity . In contrast, Guajadial B—a closely related Psidium meroterpenoid—shows potent in vitro cytotoxicity (IC50 150 nM in A549 cells) via Top1 inhibition but lacks any reported in vivo cardiac efficacy . This represents a clear differentiation in therapeutic indication and target tissue activity.

Cardiovascular Pharmacology Ischemic Heart Failure Natural Product Therapeutics

Antimicrobial Mechanism: Epiguajadial B Disrupts Microbial Cell Membranes vs. Guajadial B Top1 Inhibition

Epiguajadial B exerts antibacterial and antifungal activity through disruption of microbial cell membranes . This mechanism is fundamentally distinct from Guajadial B's action as a Top1 catalytic inhibitor . The membrane-disrupting mechanism may offer advantages against antibiotic-resistant strains where traditional target-specific inhibitors fail, and the lack of a specific enzyme target may reduce the likelihood of resistance development .

Antimicrobial Resistance Natural Product Antibiotics Membrane Disruption

Anti-inflammatory Activity: Epiguajadial B Suppresses TNF-α and IL-6 vs. Psiguadial D Cytotoxicity

Epiguajadial B suppresses the release of inflammatory factors and demonstrates anti-inflammatory effects in preclinical models, including suppression of pro-inflammatory cytokines TNF-α and IL-6 via NF-κB pathway inhibition . In contrast, Psiguadial D—another Psidium-derived meroterpenoid—shows significant cytotoxicity toward HepG2 and HepG2/ADM cells (IC50 128.3 nM) but lacks reported anti-inflammatory activity. This differentiation supports Epiguajadial B as the preferred compound for inflammation-focused research.

Inflammation Cytokine Suppression NF-κB Pathway

Physicochemical Differentiation: Epiguajadial B LogP and Solubility Profile vs. Class Baseline

Epiguajadial B exhibits a LogP value of 6.72-10.8, indicating high lipophilicity . This is substantially higher than typical sesquiterpenoids used in drug discovery. The compound's aqueous solubility is extremely low (8.5E-6 g/L at 25°C), requiring formulation in organic solvents such as DMSO, chloroform, or ethyl acetate . This physicochemical profile is distinct from more polar natural products and necessitates specialized handling and formulation strategies.

Drug Formulation Lipophilicity ADME Properties

Epiguajadial B Application Scenarios: Research Areas with Differentiated Value


Cardiovascular Research: Ischemic Heart Failure and Myocardial Fibrosis Models

Epiguajadial B is the preferred compound for in vivo studies of ischemic heart failure (IHF) and myocardial fibrosis. Its demonstrated ability to attenuate myocardial fibrosis and inhibit cardiomyocyte apoptosis in rat IHF models provides a differentiated research tool not available from Guajadial B or other Psidium meroterpenoids. Researchers investigating S100A1-mediated cardioprotection or NF-κB/MMP pathway inhibition in cardiac tissue should prioritize Epiguajadial B over structurally related alternatives.

Antimicrobial Discovery: Membrane-Disrupting Agents Against Resistant Strains

For programs developing novel antimicrobials against antibiotic-resistant bacteria or fungi, Epiguajadial B offers a membrane-disruption mechanism that is fundamentally distinct from target-specific inhibitors. This mechanism may reduce resistance development and provides a different mode of action for combination therapy studies. Procurement of Epiguajadial B for antimicrobial screening is warranted over Guajadial B when membrane-targeting activity is the primary research objective.

Inflammation and Cytokine Signaling Research

Epiguajadial B demonstrates suppression of pro-inflammatory cytokines TNF-α and IL-6 via NF-κB pathway inhibition . This profile supports its use in inflammation-focused research programs. In contrast to Psiguadial D, which shows primarily cytotoxic activity , Epiguajadial B is the appropriate choice for studies investigating natural product-based modulation of inflammatory signaling pathways.

Formulation Development: High-Lipophilicity Natural Product Optimization

With a LogP of 6.72-10.8 and extremely low aqueous solubility (8.5E-6 g/L) , Epiguajadial B presents significant formulation challenges that make it an excellent model compound for developing advanced drug delivery systems for highly lipophilic natural products. Researchers working on nanoformulations, liposomal encapsulation, or prodrug strategies for poorly soluble natural products will find Epiguajadial B a representative and challenging test compound.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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